molecular formula C12H23NO3 B14240368 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- CAS No. 300531-25-3

2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)-

Cat. No.: B14240368
CAS No.: 300531-25-3
M. Wt: 229.32 g/mol
InChI Key: KRIWGANXXJVRTP-WDEREUQCSA-N
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Description

2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- is a chemical compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a heptyl chain and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heptyl-substituted amine with an epoxide, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The heptyl chain can be modified through substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the oxazolidinone ring can produce amine derivatives.

Scientific Research Applications

2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-Oxazolidinone, 5-methyl-4-(2-hydroxyethyl)-: Similar structure but with a methyl group instead of a heptyl chain.

    2-Oxazolidinone, 5-ethyl-4-(2-hydroxyethyl)-: Contains an ethyl group in place of the heptyl chain.

    2-Oxazolidinone, 5-propyl-4-(2-hydroxyethyl)-: Features a propyl group instead of a heptyl chain.

Uniqueness

The uniqueness of 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- lies in its heptyl chain, which can influence its chemical reactivity and interactions. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound for specific applications.

Properties

CAS No.

300531-25-3

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

(4S,5R)-5-heptyl-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-11-10(8-9-14)13-12(15)16-11/h10-11,14H,2-9H2,1H3,(H,13,15)/t10-,11+/m0/s1

InChI Key

KRIWGANXXJVRTP-WDEREUQCSA-N

Isomeric SMILES

CCCCCCC[C@@H]1[C@@H](NC(=O)O1)CCO

Canonical SMILES

CCCCCCCC1C(NC(=O)O1)CCO

Origin of Product

United States

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